molecular formula C11H12N2OS B3720074 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No. B3720074
M. Wt: 220.29 g/mol
InChI Key: VGBTWQQHKDFHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one, also known as DMAT, is a small molecule that has been identified as a potential inhibitor of protein kinases. DMAT has been shown to inhibit a number of kinases, including the oncogenic kinase Pim-1, which has been implicated in the development of a number of cancers. DMAT has been synthesized using a variety of methods and has been the subject of extensive scientific research.

Mechanism of Action

2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is thought to inhibit kinases by binding to the ATP-binding site on the kinase and preventing the transfer of phosphate groups to downstream targets. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has been shown to be a competitive inhibitor of Pim-1, meaning that it competes with ATP for binding to the kinase. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, although the mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have a number of biochemical and physiological effects. In addition to inhibiting kinases, 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells, as mentioned above. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has been shown to have anti-inflammatory effects, and has been investigated as a potential therapy for inflammatory diseases such as rheumatoid arthritis. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects, and has been investigated as a potential therapy for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to synthesize and study than larger molecules such as proteins. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is also relatively stable, which makes it easier to handle and store than some other small molecules. One limitation is that 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is not specific to a single kinase, but inhibits a number of kinases. This can make it difficult to study the specific effects of individual kinases. Another limitation is that 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has not been extensively studied in vivo, so its potential as a therapeutic agent is not fully understood.

Future Directions

There are a number of future directions for research on 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one. One area of research is to investigate the potential of 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one as a therapeutic agent for cancer and other diseases. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has shown promise as a potential therapy for a number of diseases, but more research is needed to fully understand its potential. Another area of research is to investigate the mechanism of action of 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one in more detail. While it is known that 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one inhibits kinases and induces apoptosis, the precise mechanism of these effects is not fully understood. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one in vivo. Understanding how 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is metabolized and distributed in the body will be important for developing it as a therapeutic agent.

Scientific Research Applications

2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has been the subject of extensive scientific research due to its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cellular signaling pathways, and dysregulation of kinase activity has been implicated in a number of diseases, including cancer. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has been shown to inhibit a number of kinases, including Pim-1, which has been implicated in the development of prostate cancer, leukemia, and lymphoma. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has also been shown to inhibit other kinases, including CK2 and DYRK1A, which are involved in a variety of cellular processes. 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has been used in a number of studies to investigate the role of these kinases in disease and to develop potential therapies.

properties

IUPAC Name

2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-3-5-9(8(7)2)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBTWQQHKDFHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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